![molecular formula C21H20ClN3O3 B11701994 (5E)-1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11701994.png)
(5E)-1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a diethylamino group, and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with diethylamine, followed by cyclization with a pyrimidine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies involving enzyme interactions and cellular pathways. Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-chlorophenyl)-5-[[2-(diethylamino)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione
- (5E)-1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione
Uniqueness
Compared to similar compounds, (5E)-1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its specific structural features, such as the combination of a chlorophenyl group and a diethylamino group
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-24(4-2)16-9-5-14(6-10-16)13-18-19(26)23-21(28)25(20(18)27)17-11-7-15(22)8-12-17/h5-13H,3-4H2,1-2H3,(H,23,26,28)/b18-13+ |
InChI Key |
YRVNGDOPTRPBPN-QGOAFFKASA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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